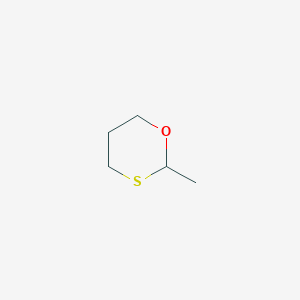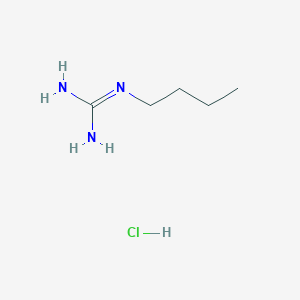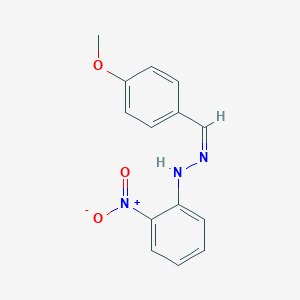![molecular formula C25H37N3O4 B102303 l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester CAS No. 15939-57-8](/img/structure/B102303.png)
l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-monophosphate, also known as 5’-cytidylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside cytidine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . Cytidine 5’-monophosphate plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Herstellung von Cytidin-5'-monophosphat beinhaltet die Reaktion zwischen Cytidin und einem Phosphorylierungsmittel wie Phosphorylchlorid. Die Reaktion wird typischerweise bei Temperaturen zwischen -15 °C und -5 °C unter Normaldruck durchgeführt. Nachdem die Reaktion eine Umwandlungsrate von über 85 % erreicht hat, wird Eiswasser hinzugefügt, um die Reaktion zu beenden. Die Mischung wird dann bei 0-5 °C hydrolysiert, gefolgt von einer Extraktion mit einem Alkylhalogenid. Die organische Phase wird abgetrennt und die wässrige Phase auf einen pH-Wert von 3-4 neutralisiert und abgekühlt, um das Produkt zu kristallisieren .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann Cytidin-5'-monophosphat mit einem enzymatischen Biosynthese-System hergestellt werden. Dieses Verfahren beinhaltet die Verwendung von Cytidinkinase für die Biotransformation von Cytidin zu Cytidin-5'-monophosphat, gekoppelt mit Polyphosphatkinase für die Regeneration von Adenosintriphosphat. Der Prozess ist optimiert, um die Ausbeute und den Titer des Produkts zu verbessern, was ihn zu einem umweltfreundlichen und effizienten Ansatz für die großtechnische Produktion macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cytidin-5'-monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung, Hydrolyse und enzymatische Umwandlungen.
Phosphorylierung: Cytidin-5'-monophosphat kann phosphoryliert werden, um Cytidindiphosphat und Cytidintriphosphat zu bilden.
Enzymatische Umwandlungen: Enzyme wie Uridin-Cytidinkinase und Acetatkinase können die Umwandlung von Cytidin-5'-monophosphat zu anderen Nukleotidderivaten katalysieren.
Häufige Reagenzien und Bedingungen
Phosphorylchlorid: Wird in der ersten Phosphorylierungsreaktion verwendet.
Adenosintriphosphat (ATP): Wirkt als Phosphatdonator in Phosphorylierungsreaktionen.
Alkylhalogenide: Werden während des Reinigungsprozesses zur Extraktion verwendet.
Hauptprodukte
Cytidindiphosphat (CDP): Entsteht durch Phosphorylierung von Cytidin-5'-monophosphat.
Cytidintriphosphat (CTP): Weitere Phosphorylierung von Cytidindiphosphat führt zur Bildung von Cytidintriphosphat.
Wissenschaftliche Forschungsanwendungen
Cytidin-5'-monophosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese von RNA und anderen Nukleotidderivaten verwendet.
Biologie: Die Verbindung spielt eine wichtige Rolle bei der Regulation des Zellstoffwechsels und der Synthese von RNA.
Medizin: Cytidin-5'-monophosphat wird bei der Entwicklung von antiviralen und krebshemmenden Medikamenten eingesetzt.
Wirkmechanismus
Cytidin-5'-monophosphat übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:
RNA-Synthese: Es dient als Vorläufer für die Synthese von RNA, die für die Proteinsynthese und die Genexpression essentiell ist.
Enzymaktivierung: Die Verbindung aktiviert Enzyme wie Cytidinmonophosphatkinase, die die Phosphorylierung von Cytidin-5'-monophosphat zu Cytidindiphosphat katalysiert.
Zellstoffwechsel: Cytidin-5'-monophosphat ist an der Regulation des Zellstoffwechsels beteiligt, indem es an der Nukleotidbiosynthese und an Energieübertragungsprozessen teilnimmt.
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of RNA and other nucleotide derivatives.
Biology: The compound plays a vital role in the regulation of cellular metabolism and the synthesis of RNA.
Medicine: Cytidine 5’-monophosphate is used in the development of antiviral and anticancer drugs.
Wirkmechanismus
Cytidine 5’-monophosphate exerts its effects through several molecular targets and pathways:
RNA Synthesis: It serves as a precursor for the synthesis of RNA, which is essential for protein synthesis and gene expression.
Enzyme Activation: The compound activates enzymes such as cytidine monophosphate kinase, which catalyzes the phosphorylation of cytidine 5’-monophosphate to cytidine diphosphate.
Cellular Metabolism: Cytidine 5’-monophosphate is involved in the regulation of cellular metabolism by participating in nucleotide biosynthesis and energy transfer processes.
Vergleich Mit ähnlichen Verbindungen
Cytidin-5'-monophosphat kann mit anderen ähnlichen Verbindungen wie Uridinmonophosphat und Thymidinmonophosphat verglichen werden:
Uridinmonophosphat (UMP): Ähnlich wie Cytidin-5'-monophosphat ist Uridinmonophosphat ein Nukleotid, das bei der RNA-Synthese verwendet wird.
Thymidinmonophosphat (TMP): Thymidinmonophosphat ist ein Nukleotid, das bei der DNA-Synthese verwendet wird.
Einzigartigkeit
Cytidin-5'-monophosphat ist einzigartig aufgrund seiner spezifischen Rolle bei der RNA-Synthese und seiner Beteiligung an verschiedenen biochemischen Pfaden. Seine Fähigkeit, durch Phosphorylierung zu Cytidindiphosphat und Cytidintriphosphat zu werden, unterscheidet es weiter von anderen Nukleotiden .
Liste ähnlicher Verbindungen
- Uridinmonophosphat (UMP)
- Thymidinmonophosphat (TMP)
- Adenosinmonophosphat (AMP)
- Guanosinmonophosphat (GMP)
Eigenschaften
CAS-Nummer |
15939-57-8 |
|---|---|
Molekularformel |
C25H37N3O4 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[3-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C25H37N3O4/c1-3-4-5-6-7-8-9-14-23(29)26-16-15-24(30)28-22(25(31)32-2)17-19-18-27-21-13-11-10-12-20(19)21/h10-13,18,22,27H,3-9,14-17H2,1-2H3,(H,26,29)(H,28,30)/t22-/m0/s1 |
InChI-Schlüssel |
ASRRMDLQLAJNSB-QFIPXVFZSA-N |
SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Isomerische SMILES |
CCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Synonyme |
N-Decanoyl-βAla-L-Trp-OMe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



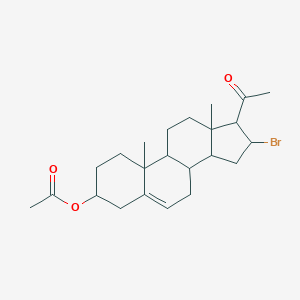
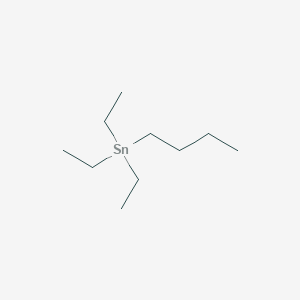
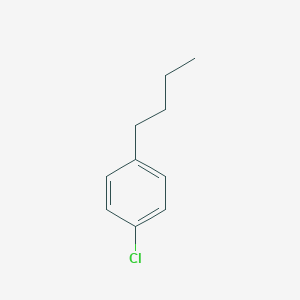
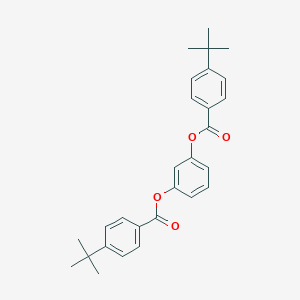


![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)

